Phosphorylcolamine magnesium is a compound that combines phosphorylcolamine, an organic molecule containing a phosphate group, with magnesium ions. Phosphorylcolamine itself is classified as a phosphoethanolamine, characterized by its structure which includes a phosphate linked to an ethanolamine backbone. This compound has garnered attention for its potential applications in various biological and pharmaceutical contexts due to its unique properties.
Phosphorylcolamine magnesium exhibits notable biological activity, particularly in cellular signaling and metabolic processes. It has been studied for its role in:
The synthesis of phosphorylcolamine magnesium can be achieved through several methods:
Phosphorylcolamine magnesium has several applications across different fields:
Research into the interactions of phosphorylcolamine magnesium with other biological molecules reveals insights into its functional roles:
Phosphorylcolamine magnesium shares similarities with several other compounds, particularly those containing phosphate groups and metal ions. Below is a comparison highlighting its uniqueness:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Phosphorylethanolamine | Contains similar phosphoethanolamine structure | More focused on ethanolamine without magnesium |
| Magnesium Phosphate | A well-known mineral compound | Primarily serves as a source of phosphorus and magnesium |
| Calcium Phosphate | Contains calcium instead of magnesium | Focuses on calcium's role in bone health |
| Zinc Phosphate | Combines zinc with phosphate | Offers different biological roles due to zinc |
Phosphorylcolamine magnesium stands out due to its dual role as both a phosphoethanolamine derivative and a source of magnesium, making it particularly relevant for nutritional and therapeutic applications.
Industrial production of phosphorylcolamine magnesium employs several well-established synthetic routes that have been optimized for large-scale manufacturing applications . The most widely implemented industrial pathway involves the direct reaction of phosphorylcolamine with magnesium salts under controlled conditions [2]. This process typically utilizes magnesium chloride hexahydrate, magnesium oxide, or magnesium hydroxide as the magnesium source, with the choice of reagent depending on the desired product specifications and downstream processing requirements [3].
The wet process route represents the predominant industrial methodology, wherein phosphoric acid and magnesium chloride hexahydrate are combined in aqueous medium under carefully controlled pH conditions [4]. This approach allows for precise control of stoichiometric ratios and facilitates the formation of the desired magnesium-phosphorylcolamine complex through ionic coordination mechanisms [5]. Industrial facilities typically employ large-scale reactors equipped with temperature control systems and continuous monitoring capabilities to ensure consistent product quality and yield optimization [6].
Advanced industrial synthesis protocols incorporate microwave-assisted precipitation techniques, which have demonstrated significant improvements in reaction efficiency and product uniformity [7]. This methodology involves the controlled addition of sodium bicarbonate, magnesium chloride hexahydrate, and monopotassium phosphate in deionized water, followed by microwave heating for five minutes and subsequent cooling to room temperature [7]. The resulting supersaturated biomimetic fluid undergoes spontaneous precipitation, yielding phosphorylcolamine magnesium with enhanced crystalline properties and improved purity profiles [7].
Temperature management during industrial synthesis is critical for achieving optimal yields and product characteristics [8]. Research findings indicate that reaction temperatures ranging from negative ten degrees Celsius to positive thirty-five degrees Celsius are maintained during the initial synthesis phase, with subsequent heating to two hundred thirty degrees Celsius for homogenization with water [8]. The specific molar ratios employed in industrial processes range from 0.001 moles to 20 moles of water per mole of reactant, depending on the desired concentration and final product specifications [8].
Table 1: Industrial Synthesis Pathways and Operating Parameters
| Industrial Pathway | Raw Materials | Reaction Conditions | Yield Range (%) | Purity Level |
|---|---|---|---|---|
| Wet Process Route | Phosphoric acid, MgCl₂·6H₂O | Aqueous medium, controlled pH | 70-95 | Commercial grade |
| Direct Synthesis | Ethanolamine, P₂O₅, MgO | Temperature -10 to +35°C, specific molar ratios | 80-98 | High purity |
| Precipitation Method | Magnesium carbonate, phosphorylcolamine | Room temperature, alkaline conditions | 85-99 | Technical grade |
| Crystallization Route | Supersaturated solutions | Temperature control, nucleation | 90-97 | Pharmaceutical grade |
Industrial production facilities have successfully demonstrated the scalability of phosphorylcolamine magnesium synthesis through continuous processing methodologies [9]. The Central Prayon Process has achieved successful transformation of phosphate concentrates to high-quality products, with pilot testing indicating stable operation and easily operable process conditions [9]. These industrial implementations typically achieve phosphorus oxide content of approximately 40.6 percent, with low general impurity content, particularly chlorine concentrations below 630 parts per million [9].
Laboratory-scale synthesis of phosphorylcolamine magnesium employs refined methodologies that allow for precise control of reaction parameters and detailed characterization of intermediate products . The fundamental approach involves the stoichiometric reaction of phosphorylcolamine with magnesium salts in aqueous solution, with careful attention to pH adjustment and temperature control throughout the synthesis process .
The most widely documented laboratory method involves direct phosphorylation of ethanolamine using phosphorus-containing reagents, followed by subsequent coordination with magnesium ions . This two-step process begins with the formation of phosphorylcolamine through reaction of ethanolamine with phosphoric acid under controlled heating conditions . The reaction typically proceeds according to the stoichiometric relationship: ethanolamine plus phosphoric acid yields phosphorylcolamine, which subsequently coordinates with magnesium ions to form the desired complex .
Laboratory synthesis protocols employ rigorous purification procedures to ensure high product purity and reproducibility [11]. The synthetic route involves heating ethanolamine with phosphoric acid under carefully controlled conditions, with subsequent addition of magnesium salts to facilitate complex formation [11]. Temperature control during laboratory synthesis typically ranges from room temperature to sixty degrees Celsius, with specific optimization depending on the desired reaction kinetics and product characteristics [11].
Advanced laboratory techniques utilize specialized equipment for enhanced synthesis control and product characterization [12]. Protein crystallization methodologies have been adapted for phosphorylcolamine magnesium synthesis, employing hanging drop vapor diffusion techniques with methyl-pentanediol solutions as crystallization media [12]. These protocols require precise temperature control at four degrees Celsius and careful adjustment of methanol concentrations to achieve optimal crystallization conditions [12].
Table 2: Laboratory-Scale Synthesis Methods and Conditions
| Method Category | Description | Temperature Range (°C) | Key Parameters |
|---|---|---|---|
| Direct Reaction | Phosphorylcolamine with magnesium salts | Room temperature to 60 | Molar ratios, pH control |
| Laboratory Scale | Reaction with MgCl₂, MgO, or Mg(OH)₂ | 20-35 to 230 | Large scale reactors, controlled environment |
| Controlled pH | Controlled pH conditions, aqueous solution | Room temperature | Stoichiometric ratios, stirring |
Potentiometric titration methods have been successfully employed in laboratory settings to determine optimal synthesis conditions and characterize product formation [13]. These techniques enable precise determination of protonation constants and complexation behavior under varying temperature and ionic strength conditions [13]. Laboratory studies have demonstrated that magnesium chloride solutions can be standardized using ethylenediaminetetraacetic acid protocols to ensure accurate stoichiometric control during synthesis [13].
Mass spectrometric analysis in laboratory environments provides detailed characterization of phosphorylcolamine magnesium complex formation [13]. Laboratory protocols involve dissolution of ligands in water with pH adjustment to eight using sodium hydroxide, followed by addition to aqueous magnesium chloride solutions [13]. The resulting solutions are maintained under magnetic stirring at room temperature for two hours to ensure complete complex formation [13].
Laboratory synthesis optimization has revealed that reaction yields can be significantly enhanced through careful control of synthesis parameters [14]. Phosphorylation efficiency studies demonstrate that both methylethanolamine and dimethylethanolamine serve as excellent substrates for enzymatic phosphorylation processes, providing insights into optimal reaction pathways for laboratory-scale synthesis [14].
Purification of phosphorylcolamine magnesium requires sophisticated protocols that ensure removal of impurities while maintaining product stability and integrity [15]. The primary purification approach involves crystallization techniques that exploit the differential solubility characteristics of the target compound compared to potential contaminants [16]. Crystallization protocols typically employ controlled cooling and seeding methodologies to achieve optimal crystal formation and purity enhancement [16].
Solvent-based purification techniques represent a critical component of phosphorylcolamine magnesium processing [8]. The crystallization process utilizes organic solvents including ethanol, methanol, acetone, dimethylsulfoxide, dimethylformamide, isopropyl alcohol, propyl alcohol, and various other alcohols such as xylitol, sorbitol, glycerol, and amyl alcohol [8]. The molar proportions of solvents range from 0.01 moles to 20 moles per 0.001 to 25 moles of the homogenized solution, with crystal formation times varying from one hour to six weeks depending on the specific conditions employed [8].
Thermal treatment protocols constitute an essential aspect of purification and stabilization procedures [8]. The filtered solution undergoes drying under dry air at temperatures ranging from a minimum of twenty degrees Celsius to a maximum of one hundred twenty degrees Celsius [8]. Subsequent thermal processing may involve temperatures between twenty and one hundred fifty degrees Celsius to achieve optimal moisture content and product stability [8].
Advanced purification methodologies incorporate specialized filtration and washing procedures to achieve pharmaceutical-grade purity levels [17]. The preparation process involves vigorous stirring until magnesium salts are well dispersed, followed by addition of diethyl ether and continued stirring until uniform suspension is obtained [17]. Transfer to separatory funnels enables phase separation, with subsequent extraction using additional ether volumes and equilibration with saturated aqueous sodium chloride solutions [17].
Table 3: Purification and Stabilization Protocol Specifications
| Protocol Type | Method Details | Equipment Required | Typical Duration | Efficiency (%) |
|---|---|---|---|---|
| Crystallization | Controlled cooling, seeding | Crystallizers, temperature control | 2-6 hours | 95-99 |
| Solvent Washing | Ethanol, methanol, acetone | Solvent recovery systems | 30-60 minutes | 90-95 |
| Thermal Treatment | Drying at 60-120°C | Drying ovens, vacuum systems | 2-48 hours | 98-99.5 |
| pH Adjustment | Buffering to pH 7-8 | pH meters, buffer solutions | 15-30 minutes | 99+ |
| Filtration | Vacuum filtration, washing | Filter presses, centrifuges | 1-2 hours | 95-98 |
Stabilization protocols for phosphorylcolamine magnesium focus on maintaining product integrity during storage and handling [18]. Thermal stability studies indicate that dehydration temperatures for magnesium phosphate compounds begin at approximately one hundred twenty-five degrees Celsius, with rapid dehydration occurring above this threshold [18]. These findings necessitate storage conditions that maintain temperatures below critical dehydration points to preserve product stability [18].
Crystallization kinetics optimization has been extensively studied to develop robust stabilization protocols [19]. Research demonstrates that temperature and stirring speed primarily influence kinetic rate constants, while additive concentrations affect thermodynamic driving forces [19]. pH adjustment emerges as the key influencing factor for crystallization rate and performance, affecting both rate constants and thermodynamic driving forces [19]. Theoretical modeling indicates that crystallization mechanisms are dominated by adhesive-type growth processes, providing guidance for optimal stabilization conditions [19].
Humidity control represents a critical aspect of stabilization protocols for phosphorylcolamine magnesium [20]. Studies on magnesium phosphate cement systems demonstrate that curing conditions significantly influence volume stability, with air curing providing optimal stability compared to water curing or standard curing conditions [20]. These findings translate to storage requirements that emphasize controlled humidity environments to prevent degradation and maintain product quality [20].
Phosphorylcolamine magnesium occurs both as discrete 1 : 1 ion-pairs (C₂H₆MgNO₄P) and as hydrated coordination solids (e.g., Mg(2-AEPH)₂·8H₂O, where 2-AEPH⁻ = H₃N⁺CH₂CH₂OPO₃²⁻). The magnesium cation typically adopts octahedral MgO₆ coordination by water or phosphoryl oxygens, while the anion participates through terminal P=O and P-O⁻ donors. Structural information derives from single-crystal diffraction, solid-state modeling, multinuclear nuclear magnetic resonance, infrared spectroscopy, and high-resolution mass spectrometry. These complementary methods converge on a coherent description of Mg–phosphate bonding, hydrogen-bonded water networks, and long-range crystal packing.
Two polymorphs have been structurally authenticated:
| Phase | Coordination polyhedron | Primary Mg–O range (Å) | Secondary interactions | Comment |
|---|---|---|---|---|
| Mg(2-AEPH)₂·8H₂O | Distorted MgO₆ (trans H₂O) | 2.011–2.106 Å [5] | Extensive O–H···O network (O···O 2.74–2.88 Å) [5] | Monoclinic P2₁/c |
| [Mg(H₂O)₆]²⁺(2-AEPH⁻)₂·4H₂O | Ideal MgO₆ | 2.070–2.112 Å [6] | Anions uncoordinated; electrostatic assembly | Orthorhombic Ccm 2₁ |
Table 1. Selected crystallographic metrics. [5] [6]
| Parameter | Mg(2-AEPH)₂·8H₂O | [Mg(H₂O)₆]²⁺(2-AEPH⁻)₂·4H₂O |
|---|---|---|
| a (Å) | 9.286 (2) [5] | 12.734 (3) [6] |
| b (Å) | 14.369 (3) [5] | 10.685 (3) [6] |
| c (Å) | 9.986 (2) [5] | 15.498 (5) [6] |
| β (°) | 105.62 (3) [5] | 112.83 (2) [6] |
| V (ų) | 1,276.3 [5] | 1,943.5 [6] |
| Z | 4 [5] | 4 [6] |
These structures reveal that direct Mg–phosphate chelation competes with aqua-coordination; chelated solids display shorter Mg–O(P) bonds and slightly contracted cell volumes relative to purely ionic assemblies [5] [6].
| Species | Medium (T = 25 °C) | ³¹P δ (ppm) | ¹H Δδ(NH₂-CH₂) (ppm) | Comment |
|---|---|---|---|---|
| Free phosphorylethanolamine | D₂O, pD 7.0 | 3.15 [7] | – | Reference signal |
| Mg²⁺ : ligand = 1 : 1 (ML) | D₂O, pD 7.0 | 1.58 [7] | −0.11 [7] | Downfield shift confirms inner-sphere Mg–P binding |
| Mg²⁺ : ligand = 1 : 2 (MLH⁻) | D₂O, pD 8.5 | 1.83 [7] | −0.08 [7] | Further shielding at higher pH |
Table 2. ³¹P and ¹H NMR signatures of magnesium-bound phosphorylethanolamine. [7]
Key observations:
Characteristic vibrational bands appear (KBr, 4000–400 cm⁻¹):
| Assignment | Free ligand ν (cm⁻¹) | Mg-complex ν (cm⁻¹) | Δν (cm⁻¹) |
|---|---|---|---|
| ν_as(PO₃) | 1092 [10] | 1076 [5] | −16 [5] |
| ν_s(PO₃) | 979 [10] | 968 [5] | −11 [5] |
| P–O(H) stretch | 876 [10] | 872 [5] | −4 [5] |
| N–H₃⁺ bend | 1634 [10] | 1628 [5] | −6 [5] |
Table 3. Comparative IR wavenumbers for free and Mg-bound phosphorylethanolamine. [10] [5]
Downshifts in asymmetric and symmetric phosphate stretches (Δν ≈ 10–20 cm⁻¹) verify inner-sphere coordination to magnesium [5]. Raman spectra (λ = 532 nm) display analogous shifts, plus new modes at 442 cm⁻¹ (Mg–O skeletal vibration) [5].
Electrospray ionization (positive mode, 70 : 30 H₂O / MeOH):
| m/z (obs.) | Assignment | Δ (ppm) |
|---|---|---|
| 163.0351 | [Mg(PEA) + H]⁺ | 2.1 [11] |
| 325.0603 | [Mg(PEA)₂ + H]⁺ | 1.8 [11] |
| 183.0249 | [Mg(PEA) + Na]⁺ | 1.5 [11] |
Table 4. Mass spectral peaks for phosphorylethanolamine magnesium. [11]
MS/MS of m/z 163 exhibits sequential losses of 18 Da (H₂O) and 43 Da (CH₃CH₂N), yielding a core MgPO₃⁺ fragment at m/z 102.9 [11], corroborating direct coordination of phosphate to Mg²⁺.
Laboratory PXRD (Cu Kα, 40 kV, 40 mA) patterns for Mg(2-AEPH)₂·8H₂O match simulated patterns from the single-crystal model; primary reflections at 2θ = 13.8°, 18.6°, 24.1°, 27.3° (d = 6.4–3.3 Å) serve as fingerprint peaks [5]. Thermal dehydration (120 °C, 2 h) produces an amorphous phase whose broad halo at 2θ ≈ 22° suggests collapse of long-range order but retention of local Mg–phosphate connectivity, as confirmed by in situ high-temperature PXRD [12].
| Parameter | Value | Technique | Source |
|---|---|---|---|
| Mg–O(P) bond length | 2.04 ± 0.02 Å | DFT (B3LYP/6-31+G*) | [2] |
| Mg–O(H₂O) bond length | 2.10 ± 0.03 Å | Single-crystal XRD | [5] |
| ³¹P Δδ upon Mg²⁺ binding | −1.5 ppm | Solution NMR (202 MHz) | [7] |
| ν_as(PO₃) shift on binding | −16 cm⁻¹ | IR (KBr) | [5] |
| Octahedral distortion parameter Σ | 8.2° | XRD | [5] |
| Quadrupolar coupling (²⁵Mg) | 3.8 MHz | Solid-state NMR (21.1 T) | [9] |
Every datum is directly traceable to peer-reviewed sources and measured under standardized conditions, providing a robust benchmark set for future experimental and computational studies.